benzaldehyde dibenzyl acetal

Catalog No.
S785988
CAS No.
5784-65-6
M.F
C21H20O2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzaldehyde dibenzyl acetal

CAS Number

5784-65-6

Product Name

benzaldehyde dibenzyl acetal

IUPAC Name

bis(phenylmethoxy)methylbenzene

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

WMWUFFDJWAAUQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3

Catalysis and Nanoparticle Synthesis

Specific Scientific Field

Nanomaterials and catalysis.

Summary of the Application

Benzyl alcohol serves as a versatile reaction medium for synthesizing different types of nanoparticles. Its dual role as an oxygen source and a reducing agent allows for the preparation of both metal oxide nanoparticles and metallic nanoparticles. In this context, benzaldehyde dibenzyl acetal (BDBA) plays a crucial role in the formation of palladium (Pd) and palladium-copper (PdCu) nanoparticles.

Experimental Procedures

Results and Outcomes

Stabilization of Benzyl Alcohol

Specific Scientific Field

Chemical stability and degradation pathways.

Summary of the Application

BDBA is an impurity formed by the reversible reaction of benzyl alcohol with benzaldehyde, an oxidative degradation product of benzyl alcohol. Understanding this stability and degradation pathway is essential for quality control and storage considerations.

Experimental Procedures

Results and Outcomes

Benzaldehyde dibenzyl acetal is a chemical compound with the molecular formula C16H18O2 and CAS number 5784-65-6. It is characterized by its structure, which consists of a benzaldehyde moiety bonded to two benzyl alcohol groups through acetal linkages. This compound is typically a colorless to pale yellow liquid with a sweet, almond-like odor, making it an interesting candidate for various applications in organic synthesis and biomedical research.

, primarily involving the cleavage of the acetal bond under acidic or basic conditions. The formation of benzaldehyde dibenzyl acetal occurs through a condensation reaction between benzaldehyde and benzyl alcohol, typically catalyzed by sulfuric acid:

Benzaldehyde+2Benzyl AlcoholH2SO4Benzaldehyde Dibenzyl Acetal+H2O\text{Benzaldehyde}+2\text{Benzyl Alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Benzaldehyde Dibenzyl Acetal}+\text{H}_2\text{O}

Additionally, it can react with other alcohols to form different types of acetals, demonstrating its versatility in organic synthesis .

Research indicates that benzaldehyde dibenzyl acetal exhibits biological activity, particularly in its potential as an antimicrobial agent. Its structure allows for interactions with biological membranes, which may contribute to its efficacy against certain pathogens. The compound's role as an intermediate in various biochemical pathways also highlights its significance in pharmaceutical applications .

The synthesis of benzaldehyde dibenzyl acetal generally involves the following steps:

  • Condensation Reaction: Benzaldehyde and benzyl alcohol are mixed in the presence of a catalytic amount of sulfuric acid.
  • Reaction Conditions: The mixture is maintained at ambient temperature to facilitate the reaction.
  • Neutralization: Once the reaction is complete, the acid catalyst is neutralized using sodium bicarbonate.
  • Extraction: The product is extracted using n-heptane to separate it from unreacted starting materials.
  • Purification: Further purification can be achieved through high-performance liquid chromatography (HPLC) to isolate the desired compound .

Benzaldehyde dibenzyl acetal finds numerous applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.
  • Flavoring and Fragrance: Due to its pleasant aroma, it is used in the production of flavors and fragrances .

Studies on benzaldehyde dibenzyl acetal have focused on its interactions with other compounds and its behavior in biological systems. For instance, it has been shown to interact with various enzymes and receptors, which may influence its biological activity. Research into its stability under different conditions has also been conducted to better understand how it can be utilized in formulations .

Benzaldehyde dibenzyl acetal shares structural similarities with other acetals and ethers. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzaldehyde dimethyl acetalAcetalContains two methoxy groups; used as a solvent
Benzyl acetateEsterSweet-smelling; used in flavoring
Benzyl alcoholAlcoholPrecursor to various

Molecular Structure and Configuration

Chemical Formula and Molecular Weight

Benzaldehyde dibenzyl acetal possesses the molecular formula C₂₁H₂₀O₂ with a corresponding molecular weight of 304.38 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 5784-65-6, providing a unique identifier for this organic molecule [1] [2]. The molecular composition consists of twenty-one carbon atoms, twenty hydrogen atoms, and two oxygen atoms, reflecting the characteristic structure of an aromatic acetal derivative.

PropertyValue
Molecular FormulaC₂₁H₂₀O₂
Molecular Weight304.38 g/mol
Chemical Abstracts Service Number5784-65-6
Molecular Descriptor Language NumberMFCD00561035

Structural Representation and Bonding Patterns

The structural framework of benzaldehyde dibenzyl acetal features a central acetal carbon atom bonded to two benzyloxy groups and one phenyl substituent [2]. The acetal functionality represents the defining characteristic of this compound, where the central carbon atom forms single bonds with two oxygen atoms, each subsequently connected to benzyl groups. The bonding pattern exhibits typical acetal geometry with tetrahedral arrangement around the central carbon atom [3].

The compound can be systematically named as bis(phenylmethoxy)methylbenzene or alternatively as benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- [2]. This nomenclature reflects the symmetric arrangement of the two benzyloxy substituents attached to the acetal carbon, which itself bears a phenyl group. The molecular architecture demonstrates the characteristic acetal linkage pattern where two alkoxy groups are bonded to the same carbon atom [4].

Physical Characteristics

Physical State and Appearance

Research investigations have established that benzaldehyde dibenzyl acetal exists as a crystalline solid under standard ambient conditions [3]. The compound demonstrates typical characteristics of aromatic acetal compounds, forming stable crystalline structures through intermolecular interactions. The physical state reflects the molecular weight and intermolecular forces present within the compound structure [1].

The formation of benzaldehyde dibenzyl acetal occurs through the reversible reaction between benzyl alcohol and benzaldehyde under aerobic conditions [3]. This formation mechanism influences the physical properties and stability characteristics observed in the final compound. The crystalline nature of the compound contributes to its handling properties and storage requirements [3].

Solubility Profile

The solubility characteristics of benzaldehyde dibenzyl acetal are influenced by its aromatic acetal structure and molecular weight [3]. The presence of multiple aromatic rings and the acetal functionality affects the compound's interaction with various solvents. Research has demonstrated that the compound exhibits limited solubility in polar solvents due to the predominance of aromatic character [3].

The solubility behavior follows patterns typical of aromatic acetal compounds, where the benzyl groups contribute to the overall hydrophobic character of the molecule [3]. The acetal oxygen atoms provide limited polar character, but this is insufficient to impart significant water solubility to the compound. Organic solvents with moderate polarity tend to provide better dissolution characteristics for this compound [3].

Stability Parameters

Stability investigations reveal that benzaldehyde dibenzyl acetal demonstrates reversible formation characteristics under atmospheric conditions [3]. The compound exhibits thermal stability under normal storage conditions, but can undergo decomposition reactions under elevated temperatures or acidic conditions [5]. The acetal bond represents the primary site of chemical reactivity and potential instability [4].

Research has established that the stability of benzaldehyde dibenzyl acetal is significantly influenced by environmental factors including temperature, pH, and atmospheric exposure [3]. Under acidic conditions, the compound can undergo hydrolysis reactions leading to the formation of benzaldehyde and benzyl alcohol [5]. The thermal stability extends to moderate temperatures, but significant decomposition occurs at elevated thermal stress conditions [6].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of benzaldehyde dibenzyl acetal are dominated by the aromatic chromophores present in the molecular structure [7]. The compound exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions within the aromatic ring systems. The presence of multiple benzene rings contributes to the overall absorption profile of the compound [7].

Research on related benzaldehyde derivatives has established that aromatic aldehydes typically show electronic spectra in the 220-360 nanometer region [7]. The formyl group in benzaldehyde compounds endows benzene derivatives with spectral properties similar to acetophenone derivatives, with modifications due to steric interactions [7]. The acetal functionality in benzaldehyde dibenzyl acetal would be expected to influence these characteristic absorption patterns through electronic effects [7].

Nuclear Magnetic Resonance Spectral Characteristics

The nuclear magnetic resonance spectroscopy of benzaldehyde dibenzyl acetal reveals characteristic signals corresponding to the aromatic and acetal proton environments [8] [9]. The acetal proton appears as a distinctive singlet in the proton nuclear magnetic resonance spectrum, typically observed in the 5-6 parts per million region [10]. The benzyl methylene protons exhibit characteristic chemical shifts influenced by the adjacent aromatic rings and oxygen atoms [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the acetal carbon environment [8] [9]. The acetal carbon typically appears in the 100-105 parts per million region, with the exact chemical shift influenced by the aromatic substituents [8]. The aromatic carbon signals appear in the characteristic aromatic region, with distinct patterns for the substituted and unsubstituted benzene carbons [9] [11].

Nuclear Magnetic Resonance ParameterCharacteristic Range
Acetal Proton Chemical Shift5-6 ppm
Acetal Carbon Chemical Shift100-105 ppm
Aromatic Proton Chemical Shifts7-8 ppm
Benzyl Methylene Chemical Shifts4-5 ppm

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of benzaldehyde dibenzyl acetal demonstrates characteristic fragmentation patterns typical of acetal compounds [4]. The molecular ion peak appears at mass-to-charge ratio 304, corresponding to the molecular weight of the compound [1]. Primary fragmentation occurs through cleavage of the acetal carbon-oxygen bonds, leading to the formation of benzyl cation fragments [4].

The base peak in the mass spectrum typically corresponds to the benzyl cation at mass-to-charge ratio 91, formed through alpha-cleavage adjacent to the aromatic ring [12] [4]. Additional significant fragments include the tropylium ion and other aromatic cation species formed through rearrangement processes [4]. The fragmentation pattern provides diagnostic information for structural confirmation and compound identification [4].

Research on acetal mass spectrometry has established that the presence of two alkoxy groups on the same carbon atom provides a powerful initiating site for electron impact ionization [4]. The ionization energy and critical energy for alpha-cleavage are substantially lowered by resonance stabilization of the product ions [4]. This results in negligible abundance of molecular ions in electron impact mass spectrometry [4].

Infrared Spectroscopic Features

Infrared spectroscopy of benzaldehyde dibenzyl acetal reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure [13]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the acetal carbon-hydrogen stretching occurs around 2900-3000 wavenumbers [13]. The carbon-oxygen stretching vibrations of the acetal functionality typically appear in the 1000-1200 wavenumber region [13].

The aromatic ring vibrations contribute multiple bands in the fingerprint region below 1600 wavenumbers [13]. Research on acetal infrared spectra has established that differentiation between various acetal types can be achieved through careful analysis of the carbon-oxygen stretching frequencies and their intensities [13]. The benzyl ether linkages contribute additional characteristic absorptions that aid in structural identification [13].

Infrared Spectroscopic FeatureWavenumber Range (cm⁻¹)
Aromatic Carbon-Hydrogen Stretch3000-3100
Acetal Carbon-Hydrogen Stretch2900-3000
Carbon-Oxygen Stretch1000-1200
Aromatic Ring Vibrations1400-1600
Fingerprint RegionBelow 1400

XLogP3

4.5

Wikipedia

Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-

Dates

Last modified: 08-15-2023
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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